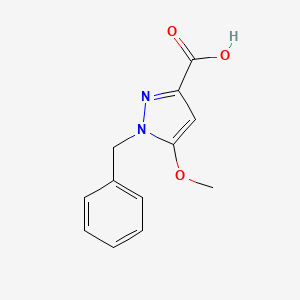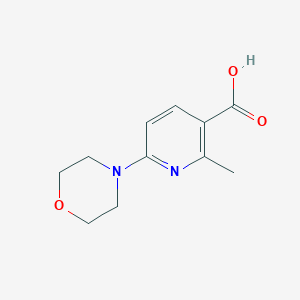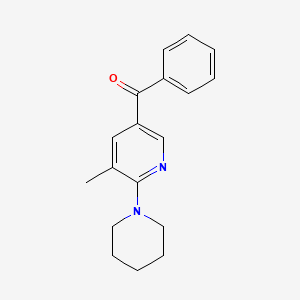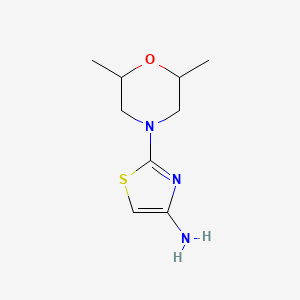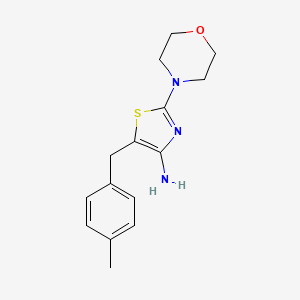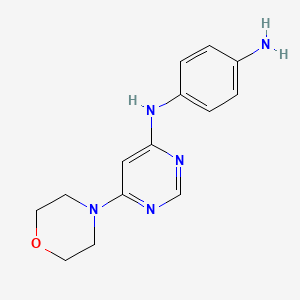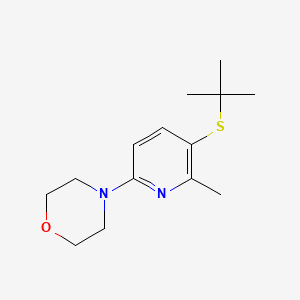
4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)morpholine is a complex organic compound featuring a morpholine ring substituted with a tert-butylthio group and a methylpyridine moiety
Méthodes De Préparation
The synthesis of 4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the tert-butylthio group: This can be achieved by reacting tert-butyl chloride with sodium thiolate.
Pyridine ring formation: The pyridine ring can be synthesized through a series of cyclization reactions involving appropriate precursors.
Morpholine ring attachment: The morpholine ring is introduced through nucleophilic substitution reactions, where the nitrogen atom of morpholine attacks an electrophilic carbon on the pyridine ring.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Des Réactions Chimiques
4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, and palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)morpholine involves its interaction with specific molecular targets. The tert-butylthio group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyridine and morpholine rings can interact with aromatic and polar residues, stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)morpholine include:
4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperidine: This compound has a piperidine ring instead of a morpholine ring, which may alter its chemical reactivity and biological activity.
4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)thiomorpholine: This compound features a thiomorpholine ring, which introduces additional sulfur atoms and can affect its chemical properties.
4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)azepane: This compound has an azepane ring, which is a seven-membered ring, potentially affecting its steric and electronic properties.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
1355174-58-1 |
|---|---|
Formule moléculaire |
C14H22N2OS |
Poids moléculaire |
266.40 g/mol |
Nom IUPAC |
4-(5-tert-butylsulfanyl-6-methylpyridin-2-yl)morpholine |
InChI |
InChI=1S/C14H22N2OS/c1-11-12(18-14(2,3)4)5-6-13(15-11)16-7-9-17-10-8-16/h5-6H,7-10H2,1-4H3 |
Clé InChI |
CSVVLVGAMFDMSC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)N2CCOCC2)SC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-(Ethylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid](/img/structure/B11792810.png)
![7-Bromo-3-phenylbenzo[D]isoxazole](/img/structure/B11792816.png)
